Cas no 655-26-5 (3'-Bromo-2,2,2-trifluoroacetophenone)
3'-Bromo-2,2,2-trifluoroacetophenone Chemical and Physical Properties
Names and Identifiers
-
- 1-(3-Bromophenyl)-2,2,2-trifluoroethanone
- 3'-Bromo-2,2,2-trifluoroacetophenone
- 3-Bromo-2,2,2-Trifluoroacetophenone
- 3‘-BROMO-2,2,2-TRIFLUOROACETOPHENONE
- 3′-BroMo-2,2,2-trifluoroacetophenone
- 3-Brom-α,α,α-trifluoracetophenon
- 1-(3-Bromophenyl)-2,2,2-Trifluoroethan-1-One
- JOKNUXPHMQZTQB-UHFFFAOYSA-N
- 3-Bromo-A,A,A-trifluoroacetophenone
- 0047AC
- RL04495
- 3-Bromo-
- A,
- A-trifluoroacetophenone
- SY026445
- Acetophenone, 3'-bromo, 2,2,2-trifluoro
- AB0050470
- PS-7450
- FT-0739439
- MFCD00511232
- 3'-bromo-2,2,2,-trifluoroacetophenone
- DTXSID90562586
- 1-(3-bromo-phenyl)-2,2,2-trifluoro-ethanone
- 3'-Bromo-2,2,2-trifluoroacetophenone, >=97%
- AB90741
- 3 inverted exclamation marka-Bromo-2,2,2-trifluoroacetophenone
- A867644
- 1-bromo-3-(trifluoroacetyl)benzene
- SCHEMBL1467063
- AMY18974
- CS-0044510
- F13540
- 3 inverted exclamation mark -Bromo-2,2,2-trifluoroacetophenone
- EN300-82375
- 3'-Bromo-2,2,2-trifluoroacetophenone, 97%
- 655-26-5
- Ethanone, 1-(3-bromophenyl)-2,2,2-trifluoro-
- J-503105
- AKOS005259569
- DB-032047
- acetophenone, 3-bromo-alpha,alpha,alpha-trifluoro-
-
- MDL: MFCD00511232
- Inchi: 1S/C8H4BrF3O/c9-6-3-1-2-5(4-6)7(13)8(10,11)12/h1-4H
- InChI Key: JOKNUXPHMQZTQB-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(=C1)C(C(F)(F)F)=O
Computed Properties
- Exact Mass: 251.94000
- Monoisotopic Mass: 251.93976g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 202
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 17.1
Experimental Properties
- Density: 1.637 g/mL at 25 °C
- Refractive Index: n20/D 1.504
- PSA: 17.07000
- LogP: 3.19410
3'-Bromo-2,2,2-trifluoroacetophenone Security Information
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Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: 26
-
Hazardous Material Identification:
3'-Bromo-2,2,2-trifluoroacetophenone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BF255-25g |
3'-Bromo-2,2,2-trifluoroacetophenone |
655-26-5 | 99% | 25g |
8749CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BF255-5g |
3'-Bromo-2,2,2-trifluoroacetophenone |
655-26-5 | 99% | 5g |
2189.0CNY | 2021-07-18 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BF255-100mg |
3'-Bromo-2,2,2-trifluoroacetophenone |
655-26-5 | 99% | 100mg |
148CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BF255-1g |
3'-Bromo-2,2,2-trifluoroacetophenone |
655-26-5 | 99% | 1g |
729.0CNY | 2021-07-18 | |
| Alichem | A019115336-10g |
1-(3-Bromophenyl)-2,2,2-trifluoroethanone |
655-26-5 | 95% | 10g |
$335.72 | 2023-09-01 | |
| Alichem | A019115336-25g |
1-(3-Bromophenyl)-2,2,2-trifluoroethanone |
655-26-5 | 95% | 25g |
$583.80 | 2023-09-01 | |
| Fluorochem | 033227-1g |
3'-Bromo-2,2,2-trifluoroacetophenone |
655-26-5 | 98% | 1g |
£25.00 | 2022-03-01 | |
| Fluorochem | 033227-5g |
3'-Bromo-2,2,2-trifluoroacetophenone |
655-26-5 | 98% | 5g |
£105.00 | 2022-03-01 | |
| Fluorochem | 033227-25g |
3'-Bromo-2,2,2-trifluoroacetophenone |
655-26-5 | 98% | 25g |
£416.00 | 2022-03-01 | |
| Fluorochem | 033227-100g |
3'-Bromo-2,2,2-trifluoroacetophenone |
655-26-5 | 98% | 100g |
£1224.00 | 2022-03-01 |
3'-Bromo-2,2,2-trifluoroacetophenone Suppliers
3'-Bromo-2,2,2-trifluoroacetophenone Related Literature
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1. The M?ssbauer effect in tin(II) compounds. Part 14. Data for some chalcogenide halidesJohn D. Donaldson,David R. Laughlin,Jack Silver J. Chem. Soc. Dalton Trans. 1977 996
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2. Magnetic studies of zeolites. Part 1.—The magnetic properties of CoY and CoAT. A. Egerton,A. Hagan,F. S. Stone,J. C. Vickerman J. Chem. Soc. Faraday Trans. 1 1972 68 723
Additional information on 3'-Bromo-2,2,2-trifluoroacetophenone
Recent Advances in the Application of 3'-Bromo-2,2,2-trifluoroacetophenone (CAS 655-26-5) in Chemical Biology and Pharmaceutical Research
3'-Bromo-2,2,2-trifluoroacetophenone (CAS 655-26-5) is a versatile chemical intermediate that has garnered significant attention in recent years due to its unique structural properties and broad applicability in chemical biology and pharmaceutical research. This compound, characterized by the presence of a bromine atom at the meta position and a trifluoroacetyl group, serves as a critical building block in the synthesis of various bioactive molecules. Recent studies have explored its utility in drug discovery, medicinal chemistry, and material science, highlighting its potential as a key player in the development of novel therapeutics and functional materials.
One of the most notable applications of 3'-Bromo-2,2,2-trifluoroacetophenone is its role in the synthesis of trifluoromethyl-containing compounds, which are increasingly important in medicinal chemistry due to their enhanced metabolic stability and bioavailability. Researchers have leveraged the reactivity of the bromine substituent to facilitate cross-coupling reactions, enabling the construction of complex molecular architectures. For instance, a recent study published in the Journal of Medicinal Chemistry demonstrated the use of this compound in the palladium-catalyzed Suzuki-Miyaura coupling to produce a series of trifluoromethylated biaryl derivatives with promising anticancer activity.
In addition to its synthetic utility, 3'-Bromo-2,2,2-trifluoroacetophenone has been investigated for its potential as a precursor in the development of fluorinated pharmaceuticals. Fluorination is a common strategy to improve the pharmacokinetic properties of drug candidates, and the trifluoroacetyl group in this compound provides a convenient handle for introducing fluorine atoms into target molecules. A 2023 study in ACS Chemical Biology reported the successful incorporation of this compound into a lead optimization campaign, resulting in a new class of kinase inhibitors with improved selectivity and potency.
Beyond its applications in drug discovery, 3'-Bromo-2,2,2-trifluoroacetophenone has also been explored in the field of chemical biology. Its ability to act as a reactive probe has been utilized in the labeling and modification of biomolecules. For example, a recent publication in Angewandte Chemie detailed the use of this compound as a covalent modifier of cysteine residues in proteins, enabling the study of protein-ligand interactions and the development of targeted therapies. This approach has opened new avenues for understanding disease mechanisms and designing precision medicines.
The safety and handling of 3'-Bromo-2,2,2-trifluoroacetophenone have also been subjects of recent research. Given its reactive nature, proper storage and handling protocols are essential to ensure laboratory safety. A 2022 review in Chemical Research in Toxicology summarized the latest findings on the compound's toxicity profile and recommended best practices for its use in research settings. These insights are critical for researchers working with this compound to mitigate potential risks and ensure compliance with safety regulations.
In conclusion, 3'-Bromo-2,2,2-trifluoroacetophenone (CAS 655-26-5) continues to be a valuable tool in chemical biology and pharmaceutical research. Its unique structural features and reactivity make it a versatile intermediate for the synthesis of bioactive molecules and functional materials. Recent advancements have further expanded its applications, from drug discovery to chemical biology, underscoring its importance in the field. As research progresses, this compound is expected to play an even greater role in the development of innovative therapeutics and scientific tools.
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